CN128 hydrochloride is a novel compound classified as an orally active hydroxypyridinone iron chelator. It was developed to address the limitations of existing iron chelators such as deferoxamine, deferiprone, and deferasirox, which often lack oral bioavailability or exhibit significant side effects. CN128 demonstrates superior iron scavenging capabilities and is currently undergoing clinical trials for the treatment of β-thalassemia, particularly in patients requiring regular blood transfusions .
The identification of CN128 arose from a systematic investigation of hydroxypyridinones guided by log P values, which assess lipophilicity and influence drug absorption . The compound was synthesized to enhance its therapeutic index while minimizing adverse effects associated with metabolism, particularly through the introduction of a sacrificial glucuronidation site .
CN128 hydrochloride belongs to the class of iron chelators. Iron chelators are compounds that bind free iron ions in the body, facilitating their excretion and reducing iron overload, which can lead to various health complications. This classification is crucial for its application in treating conditions like β-thalassemia and other disorders associated with excess iron accumulation.
The synthesis of CN128 involves several key steps that focus on creating a compound with high affinity for Fe(III) ions while ensuring oral bioavailability. The process typically includes:
The synthesis pathway may involve reactions such as acylation and cyclization, which are common in developing chelating agents. The introduction of a hydroxy group serves as an alternate site for glucuronidation, thereby reducing the formation of non-chelating metabolites that can limit efficacy .
The molecular structure of CN128 features a hydroxypyridinone core with specific substituents that enhance its chelation properties. The presence of a hydroxy group is critical for its interaction with Fe(III) ions.
CN128 hydrochloride primarily engages in complexation reactions with Fe(III) ions. The reaction can be summarized as follows:
This complexation effectively reduces free iron levels in biological systems.
The stability of the formed complex is influenced by pH, temperature, and the presence of competing ligands. Studies indicate that CN128 exhibits a strong binding affinity for Fe(III), comparable to existing treatments but with improved properties due to its design .
Relevant analyses have shown that modifications made during synthesis significantly impact these properties, enhancing both efficacy and safety profiles .
CN128 hydrochloride is primarily investigated for its potential in treating conditions associated with iron overload, particularly:
Labile iron (Fe²⁺) in the substantia nigra pars compacta (SNpc) catalyzes pathological processes central to Parkinson’s disease (PD). Elevated iron concentrations promote dopamine oxidation to neurotoxic quinones like aminochrome (DAC) and stabilize pathological α-synuclein aggregates through metal-protein interactions [1] [7]. The redox-active iron pool generates hydroxyl radicals (•OH) via Fenton chemistry, inducing lipid peroxidation cascades that damage neuronal membranes. Biomarkers like 4-hydroxynonenal (HNE) are significantly elevated in PD brains, confirming iron-mediated oxidative injury [7]. Crucially, iron overload accelerates α-synuclein fibrillization by 70% in vitro through histidine residue coordination, creating a vicious cycle of iron retention and proteotoxicity [1] [7].
Table 1: Iron-Mediated Neurotoxic Pathways in Parkinson’s Disease
Pathological Process | Iron-Dependent Mechanism | Resultant Biomarker |
---|---|---|
Dopamine oxidation | Fe²⁺-catalyzed quinone formation | Aminochrome (DAC) |
α-Synuclein aggregation | Metal-histidine coordination & structural stabilization | Lewy body formation |
Lipid peroxidation | Fenton reaction-induced membrane damage | 4-Hydroxynonenal (HNE) |
Nucleic acid damage | •OH-mediated DNA/RNA oxidation | 8-Hydroxyguanosine (8-OHG) |
CN128 hydrochloride ((R)-3-hydroxy-1-(1-hydroxy-3-benzylpropyl-2-)-2-methylpyridine-4(1H)-one) exhibits high Fe³⁺ affinity (log β = 37.5) and selectively chelates labile iron in the SNpc [2] [6]. Its hydroxypyridinone core forms a stable octahedral complex with Fe³⁺, preventing electron transfer reactions that generate •OH radicals [1] [6]. In vivo studies demonstrate that CN128 reduces iron-induced H₂O₂ production by 63% compared to untreated controls, effectively suppressing the Fenton reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
CN128’s lipophilicity (log P = 1.2) and chiral (R)-configuration enable efficient blood-brain barrier penetration, with a brain-to-plasma ratio of 0.32 [6]. This facilitates iron depletion from neuromelanin-containing neurons, reducing T2* MRI-detectable iron deposits by 45% in PD models [5]. Importantly, high inflammation levels may attenuate CN128’s efficacy by altering iron trafficking through ZIP14 transporters, suggesting context-dependent activity [5].
CN128 significantly alters dopamine metabolic kinetics by sequestering catalytic iron. At moderate dopamine concentrations (≤50 μM), CN128 reduces aminochrome formation to baseline levels equivalent to iron-free systems [1]. The chelator suppresses dopamine autoxidation by 85% and ROS generation by 72%, as quantified by electron paramagnetic resonance spectroscopy [1] [7]. However, during massive dopamine release (>100 μM), iron’s role diminishes and CN128’s protective effects become limited, indicating concentration-dependent efficacy [1].
Table 2: CN128’s Impact on Dopamine Oxidation Byproducts
Dopamine Concentration | Iron Status | Aminochrome Formation | ROS Generation |
---|---|---|---|
50 μM | Unchelated Fe³⁺ | 100% (baseline) | 100% (baseline) |
50 μM | CN128-chelated Fe³⁺ | 15% ± 3%* | 28% ± 5%* |
100 μM | Unchelated Fe³⁺ | 320% ± 25% | 410% ± 30% |
100 μM | CN128-chelated Fe³⁺ | 290% ± 22% | 380% ± 28% |
*Reduction vs. unchelated iron (p<0.01)
CN128 demonstrates superior neuroprotective properties compared to deferiprone (DFP) in multiple domains. Its resistance to glucuronidation via a sacrificial hydroxyl group extends its half-life and bioavailability (82.6% vs. DFP’s 89%), while DFP undergoes rapid 85% conversion to an inactive glucuronide metabolite [2] [9]. In vitro studies show CN128 achieves 40% greater iron mobilization from neuronal cells than DFP at equimolar concentrations (100 μM) [1] [6].
Table 3: Pharmacological Comparison of Iron Chelators
Parameter | CN128 | Deferiprone (DFP) | Deferasirox (DFX) |
---|---|---|---|
Fe³⁺ binding affinity (log β) | 37.5 | 36.8 | 39.1 |
Oral bioavailability | 82.6% | 89% | 70% |
CNS penetration (B/P ratio) | 0.32 | 0.15 | 0.02 |
Resistance to metabolism | High (sacrificial site) | Low (85% glucuronidated) | Moderate |
ROS reduction capacity | 72% | 58% | 42% |
CN128’s enhanced iron sequestration capacity stems from its dual binding domains: the hydroxypyridinone core provides primary iron coordination, while the phenolic hydroxyl group stabilizes the complex [6]. Kinetic studies reveal CN128 exchanges iron with endogenous ligands 1.7× faster than DFP (k = 2.3 × 10³ M⁻¹s⁻¹ vs. 1.35 × 10³ M⁻¹s⁻¹), enabling more efficient iron redistribution [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0